molecular formula C8H14O B027360 1-(1,2,3-Trimethylcyclopropyl)ethanone CAS No. 108507-77-3

1-(1,2,3-Trimethylcyclopropyl)ethanone

Cat. No. B027360
M. Wt: 126.2 g/mol
InChI Key: DPFVHATYRTVANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,3-Trimethylcyclopropyl)ethanone, also known as TMCPE, is a cyclic ketone with a unique structure that has attracted the attention of researchers in various fields. TMCPE is synthesized through a multi-step process, and its chemical properties make it a valuable tool for scientific research. In We will also list future directions for research on TMCPE.

Mechanism Of Action

The mechanism of action of 1-(1,2,3-Trimethylcyclopropyl)ethanone is not well understood, but it is believed to act as a chiral auxiliary in organic synthesis and as a ligand in asymmetric catalysis. 1-(1,2,3-Trimethylcyclopropyl)ethanone has also been shown to inhibit the activity of certain enzymes, although the exact mechanism of this inhibition is not clear.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 1-(1,2,3-Trimethylcyclopropyl)ethanone. However, it has been shown to have low toxicity and is generally considered safe for use in lab experiments.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(1,2,3-Trimethylcyclopropyl)ethanone in lab experiments is its unique structure, which allows for the synthesis of chiral compounds with high enantioselectivity. 1-(1,2,3-Trimethylcyclopropyl)ethanone is also relatively easy to synthesize and has low toxicity. However, one limitation of using 1-(1,2,3-Trimethylcyclopropyl)ethanone is its high cost, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on 1-(1,2,3-Trimethylcyclopropyl)ethanone. One area of interest is the development of new synthetic methods for 1-(1,2,3-Trimethylcyclopropyl)ethanone and its derivatives. Another area of interest is the study of 1-(1,2,3-Trimethylcyclopropyl)ethanone's mechanism of action and its potential use as an enzyme inhibitor. Additionally, 1-(1,2,3-Trimethylcyclopropyl)ethanone could be used as a probe for the study of protein-ligand interactions and in the development of new biologically active compounds.

Synthesis Methods

The synthesis of 1-(1,2,3-Trimethylcyclopropyl)ethanone involves a multi-step process that begins with the reaction of 1,3-cyclohexadiene with ethyl vinyl ketone to form a cyclohexene intermediate. The intermediate is then treated with a Grignard reagent to form a cyclohexanol, which is subsequently oxidized to form 1-(1,2,3-Trimethylcyclopropyl)ethanone.

Scientific Research Applications

1-(1,2,3-Trimethylcyclopropyl)ethanone has been used in various scientific research applications, including as a ligand in asymmetric catalysis, a chiral auxiliary in organic synthesis, and a reagent in the synthesis of biologically active compounds. 1-(1,2,3-Trimethylcyclopropyl)ethanone has also been used in the study of enzyme inhibition and as a probe for the study of protein-ligand interactions.

properties

CAS RN

108507-77-3

Product Name

1-(1,2,3-Trimethylcyclopropyl)ethanone

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

1-(1,2,3-trimethylcyclopropyl)ethanone

InChI

InChI=1S/C8H14O/c1-5-6(2)8(5,4)7(3)9/h5-6H,1-4H3

InChI Key

DPFVHATYRTVANO-UHFFFAOYSA-N

SMILES

CC1C(C1(C)C(=O)C)C

Canonical SMILES

CC1C(C1(C)C(=O)C)C

synonyms

Ketone, methyl 1,2,3-trimethylcyclopropyl (6CI)

Origin of Product

United States

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